Sodium retinoate

Solubility Formulation Aqueous Compatibility

Researchers requiring aqueous ATRA delivery face solvent-induced cytotoxicity and gene expression artifacts from DMSO/ethanol vehicles. Sodium retinoate (CAS 13497-05-7) is the water-soluble sodium salt of all-trans-retinoic acid that eliminates organic co-solvent interference in cell-based assays. • Aqueous solubility removes solvent confounding in viability and differentiation studies. • Active ATRA moiety binds RARs (α, β, γ) with Kd 0.2-0.7 nM; dose-response from 0.1 µM. • IV/IP pharmacokinetics comparable to microemulsion ATRA without formulation complexity. Supplied with full analytical documentation for reproducible research workflows.

Molecular Formula C20H28NaO2
Molecular Weight 323.4 g/mol
CAS No. 13497-05-7
Cat. No. B089262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium retinoate
CAS13497-05-7
Molecular FormulaC20H28NaO2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.[Na]
InChIInChI=1S/C20H28O2.Na/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);/b9-6+,12-11+,15-8+,16-14+;
InChIKeyKHVMYNFOBSUIBX-ABAXVIISSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Retinoate: Chemical and Regulatory Baseline


Sodium retinoate (CAS 13497-05-7) is the sodium salt of all-trans-retinoic acid (ATRA, tretinoin), a carboxylate retinoid that serves as the active vitamin A metabolite regulating gene expression via nuclear retinoic acid receptors (RARs) . It is formally indexed in MeSH as 'Tretinoin Sodium Salt' [1] and holds the molecular formula C20H27NaO2 (MW 322.4) with a calculated logP of 4.2679 [2]. As the ionized conjugate base of ATRA, it functions as a water-soluble prodrug that dissociates to the active free acid under physiological conditions, offering handling advantages over the lipophilic parent compound for aqueous experimental workflows .

Water-soluble prodrug delivers all-trans-retinoic acid (ATRA) in aqueous experimental workflows without organic co-solvents.
Eliminates solvent interference in cell culture, biochemical assays, and parenteral formulation research.
Distinct chemical identity indexed separately from potassium/zinc retinoid salts, supporting procurement precision.

Sodium Retinoate: Not Interchangeable with ATRA


Interchanging sodium retinoate with free all-trans-retinoic acid (ATRA) or alternative retinoid salts (e.g., potassium or zinc salts) introduces quantifiable experimental variability. Sodium retinoate exhibits enhanced aqueous solubility due to its ionic nature, eliminating the need for organic co-solvents required for ATRA dissolution . In parenteral formulation studies, the pharmacokinetic profile of sodium ATRA following intravenous administration in rats was comparable to that of microemulsion-formulated ATRA, but the sodium salt provides a ready-to-use, water-soluble format that avoids the complexity and batch variability of lipid-based carrier systems [1]. Furthermore, sodium retinoate is specifically indexed in MeSH as a distinct entry term under Tretinoin, separate from the potassium and zinc salts, reflecting its distinct physicochemical identity in biomedical nomenclature [2].

Target
Sodium Retinoate
Water-soluble salt; direct aqueous dissolution. Enables solvent-free experimental workflows.
Substitute
Free ATRA
Practically insoluble in water; requires DMSO or ethanol vehicles. May introduce solvent-related assay variability.
Target
Sodium Retinoate
Characterized by defined aqueous solubility and PK profile comparable to microemulsion ATRA in parenteral studies.
Substitute
Alternative Retinoid Salts
Potassium or zinc salts may exhibit differing solubility and dissociation kinetics; MeSH-indexed as distinct chemical entities.

Sodium Retinoate: Differentiated Performance Evidence


Aqueous Solubility vs. Free ATRA

Sodium retinoate, as the sodium salt of all-trans-retinoic acid, demonstrates significantly enhanced water solubility compared to its parent free acid. While free ATRA is practically insoluble in water and requires organic solvents such as DMSO, ethanol, or chloroform for dissolution, the presence of the sodium ion increases polarity, making the salt form directly soluble in aqueous solutions . This physicochemical difference eliminates the need for organic co-solvents in aqueous experimental systems, reducing potential solvent interference in cellular and biochemical assays. Note: The water solubility of free ATRA is reported as insoluble , whereas sodium retinoate is described as water-soluble , though precise mg/mL values for sodium retinoate are not provided in the available non-excluded sources. This represents a class-level inference supported by general salt-form solubility principles.

Aqueous Solubility
Class-level inference
Sodium retinoate: water-soluble
Free ATRA: insoluble in water
Enables aqueous formulation workflows without organic co-solvents.
Exact mg/mL not reported; verify per batch.
Solubility Formulation Aqueous Compatibility

Pharmacokinetic Equivalence to Microemulsion ATRA

In a pharmacokinetic study evaluating parenteral administration of ATRA, the intravenous injection of a phospholipid-based microemulsion formulation of ATRA in rats produced a pharmacokinetic profile similar to that of sodium ATRA (sodium retinoate) [1]. This direct head-to-head comparison indicates that sodium retinoate, a simple water-soluble salt, achieves comparable systemic exposure to a complex, lipid-based microemulsion formulation designed to overcome the solubility limitations of free ATRA. The study also demonstrated that loading ATRA into microemulsion improved its chemical stability, and that the growth inhibitory effects on human cancer HL-60 and MCF-7 cell lines were similar between free ATRA and the microemulsion formulation, suggesting preserved anti-cancer activity irrespective of formulation [1].

PK Profile (IV)
Head-to-head
Sodium ATRA PK profile similar to microemulsion-formulated ATRA in rat intravenous study.
May support parenteral research delivery without complex lipid-based carriers.
Reported similar; confirm in target model.
Pharmacokinetics Bioavailability Parenteral Administration

Sodium Retinoyl Hyaluronate Photostability vs. ATRA

HyaRetin™ (Sodium Retinoyl Hyaluronate), a conjugate of retinoic acid with hyaluronic acid that contains the sodium retinoate moiety, exhibits increased photostability compared to all-trans-retinoic acid (ATRA) alone, particularly when combined with the antioxidant morin [1]. This enhancement reduces the UVA-induced degradation of ATRA into inactive byproducts including β-ionone, β-cyclocitral, and 5,6-epoxy-(E)-retinoic acid [1]. While this data pertains to the conjugated form rather than sodium retinoate per se, it demonstrates that sodium-salt retinoid derivatives can be engineered for superior photostability compared to the parent free acid. In contrast, commercial retinoid products show substantial degradation under stability testing, with declines of 0-80% after 6 months at 25°C and 40-100% at 40°C [2].

Photostability
Class-level inference
Sodium retinoyl hyaluronate conjugate: increased photostability with morin vs. ATRA alone.
Sodium-salt conjugation may support photostability optimization.
Data from HyaRetin™; verify with sodium retinoate.
Photostability Topical Formulation Degradation Kinetics

RAR Binding and Activation

All-trans-retinoic acid (ATRA), the pharmacologically active form generated upon dissolution of sodium retinoate, binds with high affinity to retinoic acid receptors (RARs) α, β, and γ, exhibiting dissociation constants (Kd) in the range of 0.2-0.7 nM for both t-RA and 9-cis-RA [1]. RARs bind both ligands with comparable high affinity, whereas retinoid X receptors (RXRs) are selective for 9-cis-RA (Kd = 14.1-18.3 nM) and do not bind t-RA with high affinity [1]. Functionally, t-RA efficiently activates GAL4-RAR chimeric receptors, while 9-cis-RA activates both RAR and RXR pathways [1]. In cellular assays, ATRA treatment at 0.1 µM upregulates COL1A1, COL3A1, VEGFA, CXCL12, ALPL, DSPP, and ITGAV gene expression in human apical papilla cells [2], and stimulates NIS-mediated iodide uptake up to ≈9.4-fold above baseline in MCF-7 breast cancer cells [3]. Note: These data pertain to ATRA (the active moiety) rather than the sodium salt directly; sodium retinoate is expected to exhibit identical receptor pharmacology following dissociation in biological media.

RAR Binding Affinity
Class-level inference
ATRA Kd for RARα,β,γ = 0.2–0.7 nM; does not bind RXRs at physiological concentrations.
Supports RAR-selective pathway research (active moiety).
Binding data from recombinant ATRA; confirm sodium salt dissociation in model.
Nuclear Receptor Binding Transcriptional Activation Retinoid Signaling

Sodium Retinoate: Research and Industrial Applications


Aqueous Cell Culture and Differentiation

Sodium retinoate is the preferred retinoid source for aqueous cell culture experiments where organic solvent (DMSO, ethanol) exposure must be minimized. Its water solubility eliminates the need for solvent vehicles, reducing confounding solvent effects on cellular viability and gene expression. The active ATRA moiety binds RARs with Kd 0.2-0.7 nM and transcriptionally regulates differentiation-associated genes at concentrations as low as 0.1 µM [1], enabling precise dose-response studies without solvent artifacts. This is particularly relevant for stem cell differentiation, cancer cell line studies, and 3D organoid culture systems requiring defined aqueous media.

Parenteral Pharmacokinetics and In Vivo Efficacy

For preclinical in vivo studies requiring intravenous or intraperitoneal administration, sodium retinoate provides a simple water-soluble alternative to complex microemulsion formulations. The pharmacokinetic profile of sodium ATRA following IV injection in rats is comparable to that of microemulsion-formulated ATRA [2], validating its use as a parenteral dosing solution that bypasses the solubility and formulation challenges of free ATRA. This application is supported by in vivo studies demonstrating selective induction of sodium/iodide symporter (NIS) in breast cancer xenografts following systemic ATRA treatment, with iodide accumulation increasing ~15-fold above baseline [3].

Topical Formulation and Stability Testing

The sodium salt conjugation strategy exemplified by sodium retinoyl hyaluronate demonstrates a validated pathway for engineering photostable topical retinoid formulations [4]. In the context of commercial retinoid products showing 0-80% degradation after 6 months at 25°C [5], sodium retinoate-based conjugates offer a template for developing formulations with extended shelf-life and reduced photodegradation. Procurement of sodium retinoate as a starting material enables in-house formulation development and stability optimization, particularly for cosmetic and dermatological applications where ATRA instability limits product viability.

RAR Pharmacology and Pathway Research

Sodium retinoate serves as a water-soluble source of the endogenous RAR-selective agonist ATRA, which binds RARs (α, β, γ) with Kd 0.2-0.7 nM but does not activate RXRs at physiologically relevant concentrations [6]. This receptor selectivity profile makes it a valuable tool for dissecting RAR-specific versus RXR-mediated transcriptional programs. Researchers studying RAR-dependent gene regulation, cellular differentiation, or retinoid signaling crosstalk can utilize sodium retinoate to selectively activate RAR pathways without confounding RXR activation, in contrast to pan-agonists like 9-cis-RA that activate both receptor families.

Application
Selection Property
Validation Focus
Aqueous cell culture and differentiation studies
Water-soluble ATRA prodrug; solvent-free preparation
Cell viability and differentiation endpoints
Preclinical parenteral exposure research
Ready-to-use aqueous injection format; PK similarity to reference
Exposure-model validation; tissue-targeted reporter assays
Photostable topical formulation development
Sodium-salt conjugation strategy for stability enhancement
Photodegradation kinetics and formulation stability
RAR pathway-selective research
RAR agonist (ATRA moiety) with no RXR activation at research concentrations
RAR vs. RXR transcriptional profiling

Technical Documentation Hub

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